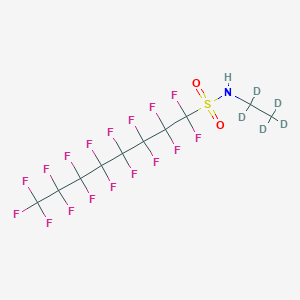

Sulfluramid-d5

Description

Contextualization of Sulfluramid (B1681785) as a Polyfluorinated Alkyl Substance (PFAS) Precursor

Sulfluramid is recognized as a precursor to per- and polyfluoroalkyl substances (PFAS), a group of man-made chemicals known for their persistence in the environment. ipen.orgwikipedia.org The active ingredient in Sulfluramid is N-ethyl perfluorooctane (B1214571) sulfonamide (EtFOSA). researchgate.netacs.org This compound can degrade in the environment to form other PFAS, most notably perfluorooctane sulfonate (PFOS) and to a lesser extent, perfluorooctanoic acid (PFOA). wikipedia.orgacs.org

The transformation of Sulfluramid into these persistent organic pollutants (POPs) is a significant environmental concern. ipen.org PFOS, in particular, is a highly persistent, bioaccumulative, and toxic substance that is subject to global restrictions under the Stockholm Convention. ipen.orgresearchgate.net The use of Sulfluramid, especially in agriculture as an insecticide to control leaf-cutting ants, represents a direct release of a PFOS precursor into the environment. ipen.orgresearchgate.netpops.int Studies have shown that the application of Sulfluramid-based baits can lead to the formation of PFOS in soils and its subsequent uptake by plants. researchgate.netnih.gov For instance, a study on a soil-carrot mesocosm demonstrated that the use of a commercial Sulfluramid formulation resulted in significant PFOS yields. acs.org The conversion of Sulfluramid to PFOS in the environment underscores the importance of monitoring its presence and understanding its environmental fate. pops.intresearchgate.net

Significance of Stable Isotope Labeled Compounds in Environmental and Biological Tracing

Stable isotope-labeled compounds are powerful tools in environmental and biological sciences for tracing the fate and transformation of chemicals. symeres.com These compounds, in which one or more atoms have been replaced by a heavier, non-radioactive isotope (like deuterium (B1214612), 2H or D), are chemically identical to their non-labeled counterparts but can be distinguished using mass spectrometry. alsglobal.comalsglobal.com This unique property allows scientists to track the movement and breakdown of specific substances in complex environmental matrices like soil, water, and biological tissues. symeres.comisolife.nl

The use of stable isotopes, such as deuterium, carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers several advantages over other tracing methods. isolife.nl They are non-radioactive and safe to use in environmental studies. isolife.nl The technique, known as compound-specific isotope analysis (CSIA), can provide insights into the sources of pollutants and the mechanisms of their degradation in the environment. nih.gov By introducing a labeled compound into a system, researchers can follow its path and identify its transformation products with high sensitivity and selectivity, even at low, environmentally relevant concentrations. rsc.org

Research Applications and Specific Utility of Sulfluramid-d5 as a Reference Standard

In analytical chemistry, particularly in the analysis of PFAS, the use of isotopically labeled internal standards is crucial for accurate quantification. alsglobal.comramboll.com this compound, where five hydrogen atoms in the ethyl group are replaced with deuterium, serves as an ideal internal standard for the analysis of Sulfluramid (EtFOSA). chromspec.comhpst.cz

The primary analytical technique for PFAS analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). alsglobal.comramboll.com This method can be affected by matrix effects, where other components in a sample can enhance or suppress the signal of the target analyte, leading to inaccurate results. alsglobal.comalsglobal.com By adding a known amount of this compound to a sample before analysis, scientists can correct for these matrix effects and any losses that may occur during sample preparation. alsglobal.comwell-labs.com This is because this compound behaves almost identically to the non-labeled Sulfluramid throughout the extraction and analysis process. alsglobal.com

The use of isotopically labeled standards, like this compound, is a key component of robust analytical methods such as the U.S. Environmental Protection Agency (EPA) Method 1633 for PFAS analysis. well-labs.comepa.gov These standards are essential for ensuring the quality and reliability of data in environmental monitoring and research studies investigating the extent of PFAS contamination from sources like Sulfluramid. nih.govramboll.com

Detailed Research Findings

Recent research has provided significant insights into the environmental fate of Sulfluramid and its transformation into PFOS.

A study investigating the biodegradation of Sulfluramid in a soil-carrot mesocosm reported the following findings:

| Parameter | Observation | Citation |

|---|---|---|

| PFOS Yield (Technical EtFOSA) | Up to 34% in the presence of carrots. | acs.org |

| PFOS Yield (Commercial Bait) | Up to 277% in the presence of carrots. | acs.org |

| Other Transformation Products | Formation of Perfluorooctane sulfonamido acetate (B1210297) (FOSAA) and Perfluorooctane sulfonamide (FOSA). | acs.org |

| Distribution in Carrots | Hydrophilic products (e.g., PFOS) were found primarily in the leaves, while more hydrophobic products (e.g., FOSA, FOSAA, and EtFOSA) were in the peel and core. | researchgate.net |

| Isomer-Specific Biodegradation | The linear isomer of EtFOSA biodegraded significantly faster than the branched isomers. | acs.org |

Another study focused on confirming the role of EtFOSA in PFOS formation in Brazilian agricultural soils conducted a biodegradation assay with the following results after 120 days:

| Soil Type | PFOS Yield | FOSA Yield | FOSAA Yield | Citation |

|---|---|---|---|---|

| Ultisol (PV) | 30% | 46% | 6% | researchgate.net |

| Oxisol (LVd) | 30% | 42% | 3% | researchgate.net |

These findings highlight that the agricultural use of Sulfluramid is a significant source of PFOS in the environment. researchgate.net

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-ethyl-d5-perfluorooctane-1-sulfonamide |

| Sulfluramid | N-ethyl perfluorooctane sulfonamide |

| EtFOSA | N-ethyl perfluorooctane sulfonamide |

| PFAS | Per- and Polyfluoroalkyl Substances |

| PFOS | Perfluorooctane Sulfonate |

| PFOA | Perfluorooctanoic Acid |

| POPs | Persistent Organic Pollutants |

| FOSAA | Perfluorooctane Sulfonamido Acetate |

| FOSA | Perfluorooctane Sulfonamide |

Structure

3D Structure

Properties

CAS No. |

936109-40-9 |

|---|---|

Molecular Formula |

C10H6F17NO2S |

Molecular Weight |

532.23 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)octane-1-sulfonamide |

InChI |

InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3/i1D3,2D2 |

InChI Key |

CCEKAJIANROZEO-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Chemistry of Sulfluramid D5

Chemical Synthesis Pathways for Deuterated Perfluorooctanesulfonamides

The primary synthetic route to N-alkylated perfluorooctanesulfonamides involves the reaction of perfluorooctanesulfonyl fluoride (B91410) with a suitable primary or secondary amine. nih.govresearchgate.net This general methodology is adapted for the synthesis of Sulfluramid-d5 by utilizing a deuterated starting material.

The key reaction for producing this compound is the condensation of perfluorooctane-1-sulfonyl fluoride with ethylamine-d5. This reaction is typically performed in the presence of a base to neutralize the hydrogen fluoride generated during the reaction.

Reaction Scheme:

C₈F₁₇SO₂F + CD₃CD₂NH₂ → C₈F₁₇SO₂NHCD₂CD₃ + HF

Perfluorooctanesulfonyl fluoride + Ethylamine-d5 → this compound + Hydrogen fluoride

This synthetic approach is favored for its directness and efficiency in creating the sulfonamide bond. researchgate.net The selection of appropriate solvents and reaction conditions is critical to maximize the yield and purity of the final product. While various solvents can be used, the reaction is often carried out in aprotic solvents to avoid unwanted side reactions.

| Reactant | Role | Key Considerations |

| Perfluorooctanesulfonyl fluoride | Perfluoroalkyl backbone provider | Commercially available, though may contain branched isomers. nih.gov |

| Ethylamine-d5 | Source of the deuterated N-alkyl group | The isotopic purity of this reagent directly impacts the isotopic enrichment of the final product. |

| Base (e.g., Triethylamine) | Acid scavenger | Neutralizes the HF byproduct, driving the reaction to completion. |

| Solvent (e.g., Dichloromethane) | Reaction medium | Should be inert to the reactants and facilitate the reaction. |

Isotopic Enrichment Techniques and Purification Protocols

The isotopic enrichment of this compound is primarily determined by the isotopic purity of the ethylamine-d5 starting material. High-quality deuterated reagents are essential for achieving high isotopic enrichment in the final product. criver.com

Following the synthesis, purification of this compound is necessary to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated analogues. Common purification techniques for perfluorinated compounds include:

Recrystallization: This technique is effective for removing impurities with different solubilities. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified this compound to crystallize.

Column Chromatography: Silica gel chromatography can be employed to separate the desired product from impurities based on their different polarities. A suitable solvent system is chosen to achieve optimal separation.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique that separates components based on their differential partitioning between a mobile phase and a stationary phase.

The choice of purification method depends on the scale of the synthesis and the required final purity of the this compound. For use as an analytical standard, high purity is paramount.

Characterization of Isotopic Purity and Positional Labeling Accuracy

To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is employed. These methods are crucial for verifying the chemical structure, determining the isotopic enrichment, and ensuring the correct positioning of the deuterium (B1214612) labels.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or significant reduction of signals corresponding to the ethyl protons confirms the high level of deuteration.

²H NMR: The presence of signals in the deuterium spectrum confirms the incorporation of deuterium into the ethyl group.

¹³C NMR: The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to coupling with deuterium, and the signals will be shifted slightly upfield compared to the non-deuterated analogue.

¹⁹F NMR: This is used to confirm the structure of the perfluorooctyl chain.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule, which will be higher than that of unlabeled Sulfluramid (B1681785) due to the presence of five deuterium atoms. This technique provides a precise measure of the isotopic enrichment by comparing the intensities of the molecular ions of the deuterated and non-deuterated species. criver.com

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, MS/MS can be used to confirm the position of the deuterium labels. The fragmentation pattern will show deuterated fragments of the ethyl group, confirming that the labeling is in the desired location.

Expected Analytical Data for this compound:

| Analytical Technique | Expected Observation | Purpose |

| ¹H NMR | Absence/strong suppression of signals for the ethyl group protons. | Confirms high isotopic enrichment. |

| ¹³C NMR | Splitting of carbon signals for the deuterated ethyl group. | Confirms deuteration and provides structural information. |

| High-Resolution MS | Molecular ion peak corresponding to the mass of C₁₀HD₅F₁₇NO₂S. | Confirms elemental composition and isotopic enrichment. |

| MS/MS | Fragmentation pattern showing deuterated ethyl fragments. | Confirms the position of the deuterium labels. |

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as an internal standard for quantitative analysis.

Environmental Transformation Pathways and Fate of Sulfluramid Studied Using Sulfluramid D5 As a Tracer

Degradation and Transformation Mechanisms in Abiotic Environments

The breakdown of sulfluramid (B1681785) in the absence of biological activity is a key aspect of its environmental persistence.

Photolytic and Hydrolytic Stability Assessments

Sulfluramid exhibits high stability against hydrolysis and direct photolysis under typical environmental conditions. pic.intamazonaws.com Studies have shown that it does not readily degrade in water or through the action of sunlight. pic.intherts.ac.ukpops.int Its maximum light absorption occurs at a wavelength that is not prevalent in natural sunlight, limiting direct photolytic degradation. nih.gov However, indirect photolysis, mediated by hydroxyl radicals, can contribute to its transformation in sunlit aquatic environments. acs.org

Chemical Oxidation/Reduction Processes

While resistant to direct degradation, sulfluramid can be transformed through chemical oxidation. The reaction with photochemically-produced hydroxyl radicals in the atmosphere is a potential degradation pathway. nih.govcdnsciencepub.com The estimated atmospheric half-life for this reaction is approximately 1.8 days. nih.gov This process can lead to the formation of other perfluorinated compounds. acs.org However, reactions with other atmospheric oxidants like ozone and nitrate (B79036) radicals are considered to be slow and of minor importance. cdnsciencepub.comcdnsciencepub.com

Biotic Degradation in Terrestrial and Aquatic Ecosystems

The transformation of sulfluramid is significantly influenced by biological processes in both soil and water environments.

Microbial Transformation in Soils and Sediments

Microorganisms play a crucial role in the breakdown of sulfluramid in soils and sediments. researchgate.netresearchgate.net Aerobic conditions are most favorable for its biotransformation, with studies showing significant degradation in the presence of oxygen. researchgate.netmdpi.com In contrast, under anaerobic (oxygen-deprived) conditions, the degradation of sulfluramid is minimal. researchgate.net The half-life of sulfluramid in aerobic soil can be as short as 0.51 days. researchgate.net Microbial communities in wetlands have demonstrated the ability to degrade a high percentage of N-Ethylperfluorooctane-1-sulfonamide (N-EtFOSA), the active ingredient in sulfluramid, over several weeks. researchgate.net The presence of certain microbial genera, such as Methylocaldum and Methanomethylovorans, has been associated with its degradation. researchgate.net

Plant-Mediated Uptake and Metabolization

Plants can absorb sulfluramid from the soil and metabolize it within their tissues. mdpi.comacs.orgnih.gov Studies on various plant species, including carrots, wheat, soybean, and pumpkin, have demonstrated the uptake of N-EtFOSA and its subsequent transformation into various metabolites. nih.govnih.gov A positive correlation has been observed between the concentration of N-EtFOSA in roots and the lipid content of the roots. nih.gov The presence of plants has been shown to enhance the biodegradation of N-EtFOSA in soil, leading to higher yields of its transformation products compared to soil without plants. researchgate.net

Identification and Characterization of Environmental Metabolites

The degradation of sulfluramid leads to the formation of several intermediate and terminal metabolites, many of which are also persistent and of environmental concern.

The primary metabolites identified from the transformation of sulfluramid (N-EtFOSA) include perfluorooctane (B1214571) sulfonamide (FOSA), perfluorooctane sulfonamido acetate (B1210297) (FOSAA), and ultimately, perfluorooctane sulfonate (PFOS). researchgate.netnih.govresearchgate.net The transformation process generally follows a pathway where N-EtFOSA is converted to FOSAA and FOSA, which are then further transformed into PFOS. researchgate.net In some instances, perfluorooctanoic acid (PFOA) has also been detected as a transformation product. wikipedia.orgnih.gov

The ratio of FOSA to PFOS has been suggested as a potential indicator of sulfluramid degradation in the environment. researchgate.netpops.int In soil-plant systems, more hydrophilic metabolites like PFOS tend to accumulate in the leaves, while more hydrophobic compounds such as FOSA and FOSAA are found in the core and peel of root vegetables like carrots. acs.orgnih.govresearchgate.net The formation of these persistent metabolites from the use of sulfluramid highlights its role as a significant long-term source of PFOS and other related PFAS in the environment. researchgate.netpops.int

| Transformation Product | Parent Compound | Environment | Key Findings |

| Perfluorooctane sulfonate (PFOS) | Sulfluramid (N-EtFOSA) | Soil, Plants, Aquatic Systems | Terminal and persistent degradation product. Higher yields observed in the presence of plants. researchgate.netnih.govresearchgate.net |

| Perfluorooctane sulfonamide (FOSA) | Sulfluramid (N-EtFOSA) | Soil, Plants, Aquatic Systems | Intermediate metabolite in the degradation pathway to PFOS. researchgate.netresearchgate.netpops.int |

| Perfluorooctane sulfonamido acetate (FOSAA) | Sulfluramid (N-EtFOSA) | Soil, Plants, Aquatic Systems | Intermediate metabolite in the degradation pathway to PFOS. researchgate.netnih.govresearchgate.net |

| Perfluorooctanoic acid (PFOA) | Sulfluramid (N-EtFOSA) | Soil, Aquatic Systems | Detected as a transformation product in some studies. wikipedia.orgnih.gov |

Persistence and Environmental Half-Life Determinations

Sulfluramid itself can exhibit a relatively short half-life under certain conditions, but its degradation process initiates a cascade of persistent and problematic compounds. It is classified as a perfluoroalkyl substance (PFAS) and is recognized for its resistance to degradation, contributing to its environmental persistence. ontosight.ai The primary concern regarding Sulfluramid's persistence is its role as a precursor to PFOS, a compound listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) due to its extreme persistence, potential for bioaccumulation, toxicity, and long-range environmental transport. wrm.org.uyipen.orgnih.gov

Under aerobic conditions, such as those found in surface soils, the biotransformation of Sulfluramid can be relatively rapid. One study in wetland plant microcosms observed an aerobic biotransformation half-life for N-EtFOSA of just 0.51 days. researchgate.net However, this rapid disappearance of the parent compound corresponds with the formation of stable metabolites. researchgate.net In contrast, under anaerobic or anoxic conditions, Sulfluramid is recalcitrant, with no significant biotransformation observed, indicating that its persistence is highly dependent on the presence of dissolved oxygen. researchgate.net

Table 1: Environmental Half-Life and Degradation Yields of Sulfluramid (EtFOSA)

This table is interactive. Click on the headers to sort the data.

| Parameter | Value/Yield | Conditions | Soil Type | Study Reference |

|---|---|---|---|---|

| Aerobic Half-Life (t½) | 0.51 days | Aerobic, wetland microcosm | Not specified | researchgate.net |

| Anaerobic/Anoxic Half-Life | No biotransformation observed | Anaerobic/Anoxic | Not specified | researchgate.net |

| PFOS Yield | 30% | Aerobic, 120 days | Ultisol & Oxisol | nih.gov |

| FOSA Yield | 42% - 46% | Aerobic, 120 days | Ultisol & Oxisol | nih.gov |

| FOSAA Yield | 3% - 6% | Aerobic, 120 days | Ultisol & Oxisol | nih.gov |

| PFOS Yield | Up to 34% | Soil-carrot mesocosm, 81 days | Not specified | ipen.org |

**4.5. Environmental Partitioning and Transport Dynamics

The movement and distribution of Sulfluramid and its derivatives in the environment are governed by a complex interplay of physical and chemical properties. While Sulfluramid itself exhibits properties that limit its mobility, its transformation products have different characteristics that allow for wider environmental distribution.

Sorption to organic matter in soil and sediment is a primary factor controlling the fate of Sulfluramid. Due to its hydrophobic nature and low water solubility, Sulfluramid tends to bind strongly to soil particles. ecotoxbrasil.org.br This high sorption potential is quantified by its estimated organic carbon-water (B12546825) partition coefficient (Koc), which is very high (7.9x10⁵), indicating it is expected to have no mobility in soil. nih.gov

The dominant sorbent for PFAS compounds like Sulfluramid in soils is soil organic matter (SOM). slu.se Research indicates that not just the quantity, but also the quality and structural composition of the organic matter can influence the strength of this binding. slu.se Materials such as black carbon, coal, and kerogen, which can be present in soils and sediments, are known to be particularly effective at adsorbing organic compounds, a process that can dominate the total sorption at low aqueous concentrations. nih.gov

This strong sorption has a significant effect on other transport processes. The binding to soil and sediment particles attenuates both volatilization into the atmosphere and leaching into groundwater. nih.gov While Sulfluramid itself remains largely in the soil matrix, this compartment becomes a long-term source for the gradual release and transformation into more mobile byproducts. nih.gov

Table 2: Sorption Coefficients and Properties of Sulfluramid

This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | >6.80 | Highly hydrophobic, prefers organic phases | nih.gov |

| Estimated Koc (Organic Carbon-Water Partition Coefficient) | 7.9 x 10⁵ L/kg | Expected to be immobile in soil | nih.gov |

| Water Solubility | Insoluble at 25°C | Low potential for transport in water | nih.gov |

| Primary Sorbent | Soil Organic Matter (SOM) | Controls partitioning in soil | slu.se |

The leaching potential of Sulfluramid itself is considered low due to its strong sorption to soil organic matter and low water solubility. herts.ac.uknih.gov It is generally classified as a non-mobile compound. herts.ac.uk

However, the environmental concern for groundwater contamination stems from its degradation products. nih.gov Transformation products such as FOSA and especially PFOS are more water-soluble and less hydrophobic than the parent compound, making them significantly more mobile in the soil profile. ecotoxbrasil.org.brnih.gov Model simulations predict that while Sulfluramid (EtFOSA) overwhelmingly partitions to soil, FOSA and PFOS are mobile enough to leach through the soil column and contaminate surface and groundwater. nih.gov

Field evidence supports these predictions. PFOS has been detected in groundwater and surface water in agricultural areas where Sulfluramid-based baits are used. ecotoxbrasil.org.brnih.gov One study noted that in areas of forestry, detectable PFOS contamination in groundwater monitoring wells was likely due to the biodegradation of EtFOSA from ant bait applications. nih.gov Mesocosm studies have also demonstrated that leachate can contain low levels of these transformation products, confirming their potential to move from the application site into the water system. researchgate.net

Sulfluramid is considered a volatile compound, and volatilization from soil surfaces is recognized as a potential environmental fate process. herts.ac.uknih.gov Its vapor pressure suggests it can exist in the atmosphere in both the vapor and particulate phases. nih.gov Once in the atmosphere, vapor-phase Sulfluramid is expected to be degraded by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 1.8 days. nih.gov

However, the strong adsorption of Sulfluramid to soil particles is expected to significantly reduce the rate of volatilization from soil surfaces. nih.gov When adsorption is factored in, the volatilization half-life from a model pond is estimated to be as long as 24 years, indicating that atmospheric transport of the parent compound may be limited in practice. nih.gov

The more significant long-range transport issue is associated with its degradation products. PFOS, the terminal degradation product, is known to meet the criteria for long-range environmental transport under the Stockholm Convention. ipen.orgnih.gov While PFOS itself is not volatile, it can be transported over vast distances through the atmosphere, primarily attached to particles or via sea spray aerosols, leading to its detection in remote environments far from its sources. rsc.org

Table 3: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| Sulfluramid | N-ethyl perfluorooctane sulfonamide (EtFOSA) |

| Sulfluramid-d5 | N-(ethyl-d5) perfluorooctane sulfonamide |

| PFOS | Perfluorooctanesulfonate |

| FOSA | Perfluorooctane sulfonamide |

| FOSAA | Perfluorooctane sulfonamido acetate |

| PFOA | Perfluorooctanoic acid |

| PFAS | Per- and polyfluoroalkyl substances |

| POSF | Perfluorooctanesulfonyl fluoride (B91410) |

Biometabolic Fate and Bioaccumulation of Sulfluramid Investigated with Sulfluramid D5

Metabolic Pathways in Non-Human Organisms (e.g., Insects, Rodents, Aquatic Species, Plants)

The biotransformation of sulfluramid (B1681785) varies among different classes of organisms, but a common theme is its degradation into more persistent perfluorinated compounds.

Insects: In target organisms like the German cockroach, sulfluramid acts as a metabolic uncoupler, affecting mitochondrial functions and reducing ATP production, which ultimately leads to mortality. smolecule.commsu.edu The metabolic process in insects involves detoxification pathways common for xenobiotics. researchgate.net

Rodents (Rats): In rats, sulfluramid (N-EtFOSA) is rapidly metabolized. epa.gov The primary pathway involves N-deethylation to form perfluorooctane (B1214571) sulfonamide (PFOSA), also referred to as deethylsulfluramid (DESFA). nih.govnih.govmdpi.com This intermediate is then further metabolized to the terminal and highly stable metabolite, PFOS. epa.govacs.org PFOS is resistant to further degradation due to the strength of the carbon-fluorine bonds. epa.gov

Aquatic Species: Studies in aquatic organisms like the rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) embryos have shown that sulfluramid (N-EtFOSA) is metabolized. mdpi.com The pathway in rainbow trout involves N-dealkylation to form FOSA, which is then converted to PFOS. mdpi.com Research on other aquatic life, such as mussels, indicates similar metabolic capabilities. nih.gov

Plants: Plants can absorb sulfluramid from the soil and metabolize it. Studies on hydroponically grown wheat, soybean, and pumpkin revealed that the plants take up N-EtFOSA and transform it into several metabolites. nih.gov The identified biotransformation products include perfluorooctane sulfonamide acetate (B1210297) (FOSAA), PFOSA, and PFOS. nih.gov Notably, plants also demonstrate the ability to create shorter-chain perfluoroalkane sulfonates (PFSAs), such as perfluorohexane (B1679568) sulfonate (PFHxS) and perfluorobutane sulfonate (PFBS), suggesting metabolic pathways that differ from those in animals. nih.govmdpi.com A study on a soil-carrot mesocosm also confirmed the uptake and transformation of N-EtFOSA, leading to the formation of PFOS. ipen.orgresearchgate.net

Table 1: Summary of Sulfluramid (N-EtFOSA) Metabolic Pathways in Various Organisms

| Organism Category | Example Species | Primary Metabolic Pathway | Key Metabolites | Terminal Product(s) |

|---|---|---|---|---|

| Rodents | Sprague-Dawley Rat | N-deethylation | PFOSA (DESFA) | PFOS |

| Aquatic Species | Rainbow Trout | N-dealkylation | FOSA | PFOS |

| Plants | Wheat, Soybean, Pumpkin, Carrot | N-dealkylation, Beta-oxidation, Chain-shortening | FOSAA, PFOSA | PFOS, PFHxS, PFBS |

| Insects | German Cockroach | Mitochondrial uncoupling | N-desethyl sulfluramid (NDES) | PFOSA |

Formation and Distribution of Biotransformation Products in Tissues and Organs (Non-Human)

Following biotransformation, the resulting metabolites of sulfluramid are distributed throughout the organism's body, with accumulation patterns depending on the chemical properties of the metabolite and the physiology of the organism.

Rodents (Rats): In studies on rats, sulfluramid itself was often undetectable in tissues shortly after exposure, indicating rapid metabolism. nih.gov Its primary metabolite, deethylsulfluramid (PFOSA), was found to distribute widely, with the highest concentrations detected in the fat, lung, and liver. nih.govnih.gov The terminal metabolite, PFOS, accumulates primarily in the liver and blood, where it binds to proteins. ipen.orgepa.gov This binding contributes to its very slow excretion and long biological half-life. epa.gov

Aquatic Species: In fish, perfluorinated compounds like PFOS tend to accumulate in the blood, liver, and kidney. mdpi.com A study on a tropical estuarine food web in Brazil found that PFAS concentrations, including PFOS derived from precursors like sulfluramid, were present in bivalves, crustaceans, and fish. uliege.be The distribution within fish tissues shows the highest concentrations in the gills, followed by the brain, muscle, and gonad. mdpi.com

Plants: The distribution of sulfluramid metabolites in plants is influenced by their water solubility. In carrots, the more hydrophilic (water-soluble) transformation products, such as PFOS, were found predominantly in the leaves. ipen.orgresearchgate.net In contrast, the more hydrophobic (less water-soluble) compounds, including the parent N-EtFOSA and the intermediate PFOSA, were concentrated in the peel and core of the carrot. ipen.orgresearchgate.net In hydroponic studies, metabolites like FOSAA, PFOSA, and PFOS were detected in both the roots and shoots of wheat, soybean, and pumpkin. nih.gov

Table 2: Distribution of Sulfluramid Biotransformation Products in Non-Human Tissues

| Organism | Metabolite | Tissues/Organs of Highest Concentration |

|---|---|---|

| Rat | PFOSA (DESFA) | Fat, Lung, Liver |

| PFOS | Liver, Blood | |

| Fish | PFOS | Gill, Brain, Liver, Blood |

| Carrot | PFOS (hydrophilic) | Leaves |

| N-EtFOSA, PFOSA (hydrophobic) | Peel, Core |

Bioaccumulation and Biomagnification Potential in Non-Human Food Webs

The environmental concern surrounding sulfluramid is largely due to its degradation to PFOS, a compound known for its extreme persistence and tendency to bioaccumulate and biomagnify. ipen.orgpops.int

Bioaccumulation: Bioaccumulation occurs when an organism absorbs a substance faster than it can excrete it, leading to a buildup in its tissues. epa.gov Sulfluramid's metabolite, PFOS, is highly resistant to further degradation and is slowly eliminated from the body. epa.gov Instead of partitioning into fatty tissues like many other persistent organic pollutants (POPs), PFOS binds to proteins in the blood and liver. ipen.orgpops.int This characteristic facilitates its accumulation in organisms exposed through their diet or environment. epa.gov Studies have detected significant levels of PFOS in various wildlife, which is indicative of its widespread bioaccumulation. ipen.org

Biomagnification: Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov Because PFOS persists in organisms, it is transferred up the food web as predators consume prey containing the compound. This can lead to very high concentrations in top predators. ipen.orgepa.gov High levels of PFOS have been documented in the food chains of apex predators such as polar bears, seals, and bald eagles, demonstrating its significant biomagnification potential. ipen.org The use of sulfluramid in agriculture can introduce PFOS into local ecosystems, where it can enter and move up the food web, from soil and plants to herbivores and ultimately to carnivores. ipen.orgresearchgate.net

Comparative Biotransformation Across Different Non-Human Species

Research has highlighted both similarities and differences in how various species metabolize sulfluramid (N-EtFOSA). A comprehensive comparative study examined its biotransformation in a range of animals, including rainbow trout, rats, dogs, sheep, beluga whales, polar bears, and ringed seals. mdpi.com

A common and critical step in most species studied is the N-dealkylation of N-EtFOSA to form the intermediate FOSA. mdpi.com This intermediate is then typically converted to the final product, PFOS. mdpi.com

However, some species-specific differences exist. For instance, the N-dealkylation pathway to FOSA was observed in rainbow trout, rats, polar bears, and ringed seals, but not in beluga whale microsomes under the study's conditions. mdpi.com Furthermore, plants exhibit unique metabolic capabilities not seen in animals, such as the ability to shorten the perfluoroalkyl chain to produce smaller compounds like PFHxS and PFBS. nih.govmdpi.com These comparative data are crucial for understanding the broader ecological impact of sulfluramid and for predicting metabolite formation across different ecosystems. nih.govresearchgate.net

Table 3: List of Chemical Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| Sulfluramid / N-EtFOSA | N-ethyl perfluorooctane sulfonamide |

| Sulfluramid-d5 | N-Ethylperfluorooctanesulfonamide-d5 |

| PFOS | Perfluorooctane sulfonate |

| PFOSA / FOSA / DESFA | Perfluorooctane sulfonamide |

| FOSAA | Perfluorooctane sulfonamidoacetate |

| PFHxS | Perfluorohexane sulfonate |

| PFBS | Perfluorobutane sulfonate |

| NDES | N-desethyl sulfluramid |

Environmental Occurrence, Distribution, and Source Attribution of Sulfluramid and Its Degradation Products

Spatial and Temporal Monitoring of Environmental Concentrations

The use of sulfluramid (B1681785) has led to the detectable presence of its primary degradation product, perfluorooctane (B1214571) sulfonate (PFOS), and other related PFAS compounds in various environmental media across different regions, particularly in South America where its use has been extensive. acs.orgnih.gov

In Brazil, studies have revealed the presence of sulfluramid's degradation products in surface water, groundwater, soil, and even coastal sediments. researchgate.netnih.govnih.gov For instance, in an agricultural region of Bahia State, Brazil, with numerous eucalyptus plantations where sulfluramid is likely applied, soil samples contained total PFAS concentrations of up to 5400 pg/g. researchgate.netnih.gov Eucalyptus leaves in the same area showed concentrations up to 979 pg/g. researchgate.netnih.gov Riverine water in this region exhibited ∑PFAS concentrations as high as 8930 pg/L, with PFOS and perfluorooctanoic acid (PFOA) being detected in all river water samples. researchgate.netnih.gov Groundwater was also found to be contaminated, with ∑PFAS concentrations reaching 5730 pg/L. researchgate.netnih.gov

A study investigating surface water, groundwater, and sediment in micro-watersheds dominated by forest plantations found that PFOS was the most frequently detected compound, present in 76% of surface water samples with concentrations up to 50.6 ng/L. nih.gov N-ethyl perfluorooctane sulfonamide (EtFOSA), the active ingredient in sulfluramid, and perfluorooctane sulfonamide (FOSA) were also detected, though at lower frequencies and concentrations. nih.gov

Temporal trend data from sediment cores and bioarchives in the Great Lakes region of North America show that PFAS concentrations, including PFOS, generally increased from their initial detection until the early 2000s. nih.gov Following this period, concentrations of PFOS and PFOA have shown a decline in the upper Great Lakes, although they have remained stable in Lake Ontario. nih.gov This contrasts with regions like China, where increasing production of these substances has led to rising concentrations in humans. researchgate.net

The following table provides a summary of sulfluramid and its degradation product concentrations found in various environmental matrices in Brazil:

| Environmental Matrix | Compound | Concentration Range | Location |

| Soil | ∑PFAS | Up to 5400 pg/g | Bahia State, Brazil |

| Eucalyptus Leaves | ∑PFAS | Up to 979 pg/g | Bahia State, Brazil |

| Riverine Water | ∑PFAS | Up to 8930 pg/L | Bahia State, Brazil |

| Groundwater | ∑PFAS | Up to 5730 pg/L | Bahia State, Brazil |

| Surface Water | PFOS | Up to 50.6 ng/L | Forestry Watersheds, Brazil |

| Coastal Water | ∑PFAS | Up to 1020 pg/L | Bahia State, Brazil |

| Coastal Sediment | ∑PFAS | Up to 198 pg/g | Bahia State, Brazil |

Assessment in Specific Application Areas (e.g., Agricultural Plantations, Urban Environments)

The application of sulfluramid-based baits in agricultural and urban settings is a direct source of this compound and its degradation products to the environment. researchgate.netipen.org Sulfluramid is widely used in industrial plantations of eucalyptus, pine, and oil palms, as well as in pastures, fruit orchards, and other croplands to control leaf-cutting ants and termites. ipen.org In some countries, its use extends to controlling domestic insects like ants and cockroaches. ipen.org

In agricultural areas, particularly in eucalyptus plantations in Brazil, the use of sulfluramid has been directly linked to the presence of PFAS in the surrounding environment. researchgate.net Studies have shown that the application of sulfluramid baits can lead to significant levels of PFOS in crops and the surrounding soil. acs.orgipen.org For example, a study on a soil-carrot mesocosm demonstrated that the application of a commercial sulfluramid bait resulted in PFOS yields of up to 277%. acs.orgnih.gov The more water-soluble degradation products like PFOS were found primarily in the carrot leaves, while more hydrophobic products like FOSA and EtFOSA were found in the peel and core. acs.orgresearchgate.net

In urban environments, the use of sulfluramid for pest control also contributes to environmental contamination. While specific data on urban environmental concentrations resulting solely from sulfluramid use is less documented than in agricultural settings, the detection of PFOS in urban and industrial watersheds points to multiple sources of contamination, including the use of sulfluramid-based pesticides. nih.gov

The following table summarizes the key application areas of sulfluramid:

| Application Area | Target Pests | Examples of Crops/Environments |

| Agricultural Plantations | Leaf-cutting ants, termites, red ants | Eucalyptus, pine, oil palms, fruit orchards, grazing pastures |

| Urban Environments | Ants, cockroaches, termites | Domestic residences, commercial buildings |

Delineation of Transport Routes in Regional and Global Scales

The degradation of sulfluramid into persistent and mobile compounds like PFOS facilitates their transport over regional and global distances. ipen.orgpic.int While sulfluramid itself has low water solubility and tends to bind to soil organic matter, its degradation product PFOS is more water-soluble and can be transported through waterways. ecotoxbrasil.org.brpops.int

Model simulations predict that while EtFOSA, the active ingredient in sulfluramid, will likely partition to soils, its transformation products, FOSA and PFOS, are mobile enough to leach into surface waters. nih.govacs.org This is supported by field observations in Brazil where FOSA and PFOS have been detected in surface waters, while EtFOSA was not. nih.govacs.org The detection of PFOS in groundwater within pine and eucalyptus plantations further indicates its mobility and potential for long-range transport through aquatic systems. nih.gov

On a global scale, the presence of PFOS in remote regions like the Arctic, far from direct sources, is evidence of its capacity for long-range environmental transport. ipen.orgpic.int Atmospheric transport is also a potential pathway, as indicated by the detection of sulfluramid in atmospheric samples in Germany. nih.gov The slow and long-range transport of perfluoroalkyl acids from source areas in the Northern Hemisphere is considered a major contributor to their contamination in remote marine environments. nih.gov The use of sulfluramid in South America has been linked to PFOS contamination in the South Atlantic Ocean. researchgate.net

Correlation of Sulfluramid Use with Environmental PFAS Contamination Profiles

In Brazil, the extensive use of sulfluramid in agriculture is considered a primary driver of PFOS contamination. researchgate.netresearchgate.netnd.edu Studies have consistently shown that areas with significant agricultural activity, especially those with eucalyptus plantations where sulfluramid is heavily applied, exhibit elevated levels of PFOS and other related PFAS in various environmental compartments. researchgate.netnih.gov The high FOSA to PFOS ratio observed in some Brazilian surface waters is considered a unique signature of sulfluramid degradation. nih.govresearchgate.net

Research has demonstrated that the application of sulfluramid baits leads to the formation of PFOS and other transformation products. acs.orgnih.gov A study using a soil-carrot mesocosm found that a commercial sulfluramid bait could yield up to 277% PFOS, indicating that these baits can be a more significant source of PFOS than previously thought. acs.orgnih.gov The presence of other PFAS, such as PFOA, in these experiments was attributed to impurities in the sulfluramid formulations. acs.orgnih.gov

The continued production and use of sulfluramid, particularly in Brazil, is a major ongoing source of PFOS to the environment. nih.govipen.org It is estimated that between 2004 and 2015, the production and import of sulfluramid in Brazil may have contributed between 167 and 487 tonnes of PFOS and FOSA to the environment. nih.gov

Future Research Directions and Methodological Advancements for Sulfluramid D5 Studies

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The detection and quantification of Sulfluramid (B1681785) and its deuterated analog, Sulfluramid-d5, present significant analytical challenges due to their presence in complex environmental matrices at trace levels. researchgate.net Future research will necessitate the development of novel analytical techniques with enhanced sensitivity and high-throughput capabilities. nih.gov

Current methods, such as gas chromatography (GC) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the state-of-the-art for analyzing these compounds. europa.euresearchgate.net However, there is a continuous need to lower the limits of detection (LOD) and quantification (LOQ) to assess the full extent of environmental contamination and human exposure. europa.euresearchgate.net Innovations in high-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) analyzers, offer promising avenues for improved selectivity and sensitivity, reducing the potential for false positives. tdx.cat

To increase the speed and efficiency of analysis, particularly for large-scale monitoring programs, high-throughput effect-directed analysis (HT-EDA) workflows are being explored. nih.gov These approaches aim to quickly screen numerous samples to identify those with significant toxic potential, which can then be subjected to more detailed chemical analysis. nih.gov Furthermore, advancements in sample preparation techniques are crucial for removing interfering substances from complex matrices like soil and biological tissues, thereby improving the accuracy and reliability of the analytical results. nih.gov The development of automated and miniaturized sample preparation methods can also contribute to higher throughput and reduced solvent consumption.

| Technique | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique used to separate and identify different substances within a test sample. ctaa.com.tn | Well-established for volatile compounds. researchgate.net | Improving derivatization methods for non-volatile metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capabilities of tandem mass spectrometry. europa.eu | High sensitivity and selectivity for a wide range of compounds, including non-volatile and polar metabolites. ctaa.com.tn | Lowering detection limits for trace-level analysis in complex matrices. europa.eu |

| High-Resolution Mass Spectrometry (HRMS) | Techniques like Orbitrap and TOF provide very high mass accuracy and resolution, allowing for the confident identification of unknown compounds. tdx.cat | Enhanced selectivity and identification of novel transformation products. tdx.cat | Application in non-target screening to identify a broader range of degradation products. |

| High-Throughput Effect-Directed Analysis (HT-EDA) | Integrates biological screening with chemical analysis to prioritize toxicologically relevant compounds in complex mixtures. nih.gov | Rapid screening of many samples to identify "hot spots" of toxicity. nih.gov | Development of more sensitive and robust bioassays for integration into the workflow. nih.gov |

Mechanistic Studies on Specific Degradation Pathways and Biotransformations

Sulfluramid is known to degrade in the environment to form perfluorooctane (B1214571) sulfonate (PFOS), a persistent, bioaccumulative, and toxic compound. ipen.orgepa.gov However, the specific mechanisms and pathways of this degradation, particularly for this compound, are not fully understood. Future research should focus on elucidating these pathways under various environmental conditions.

Studies have shown that the biotransformation of N-ethyl perfluorooctane sulfonamide (EtFOSA), the active ingredient in sulfluramid, can lead to the formation of several intermediate products, including perfluorooctane sulfonamido acetate (B1210297) (FOSAA) and perfluorooctane sulfonamide (FOSA), before ultimately forming PFOS. researchgate.netnih.gov The rate and extent of these transformations can be influenced by factors such as soil type, microbial communities, and the presence of other substances. pops.intresearchgate.net

Research has indicated that aerobic conditions are necessary for the biotransformation of EtFOSA, with little to no degradation observed under anaerobic or anoxic conditions. researchgate.netnih.gov Kinetic modeling has suggested that the cleavage of the S-N bond is the rate-limiting step in the degradation process. researchgate.netnih.gov Further investigation into the specific enzymes and microorganisms responsible for these transformations is needed. For instance, some studies suggest that certain bacteria, like Methylocaldum, may be tolerant to and potentially involved in the degradation of EtFOSA. researchgate.net

Understanding the differences in degradation between the linear and branched isomers of sulfluramid is another critical area of research. researchgate.net Isomer-specific analysis has revealed that linear isomers may biodegrade faster than branched isomers, which has significant implications for environmental risk assessment. researchgate.net

| Compound | Role in Degradation Pathway | Future Research Focus |

|---|---|---|

| N-ethyl perfluorooctane sulfonamide (EtFOSA) | Parent compound (active ingredient). researchgate.net | Investigating the influence of environmental factors on its degradation rate. pops.int |

| Perfluorooctane sulfonamido acetate (FOSAA) | Intermediate degradation product. researchgate.netnih.gov | Quantifying its formation and subsequent transformation under different conditions. |

| Perfluorooctane sulfonamide (FOSA) | Intermediate degradation product. researchgate.netnih.gov | Understanding its mobility and persistence in the environment. uliege.be |

| Perfluorooctane sulfonate (PFOS) | Terminal degradation product. ipen.orgepa.gov | Assessing its long-term fate and bioaccumulation potential from sulfluramid use. pops.intpops.int |

Advanced Modeling of Environmental Fate and Transport

To accurately predict the environmental impact of this compound, advanced modeling of its fate and transport is essential. researchgate.net Such models can help to understand how the compound and its degradation products move through different environmental compartments, including soil, water, and air, and how they are taken up by plants and other organisms. researchgate.net

Current models often need to be refined to incorporate the complex degradation pathways and the influence of various environmental factors. pic.int For instance, the transformation of sulfluramid to PFOS is a critical process that must be accurately represented in these models. pic.int The varying degradation rates of different isomers also need to be considered to improve the predictive power of the models. researchgate.net

Physicochemical properties, such as air-water and octanol-water partition coefficients, are key inputs for these models. researchgate.net Research efforts are underway to estimate these properties for a wide range of per- and polyfluoroalkyl substances (PFAS), including sulfluramid and its transformation products, to improve the accuracy of environmental fate models. researchgate.net

The development and validation of mathematical models that can predict the transformation, transport, and retention of PFAS in various environmental systems are ongoing. dtic.mil These models will be crucial for assessing the long-term risks associated with the use of sulfluramid and for developing effective remediation strategies.

Interdisciplinary Research Integrating Chemical, Environmental, and Biological Sciences

A comprehensive understanding of the environmental implications of this compound requires an interdisciplinary approach that integrates chemical, environmental, and biological sciences. uni-mannheim.deagriculturejournals.cz This collaborative research is essential for addressing the multifaceted challenges posed by this compound.

Chemical research is needed to continue developing sensitive analytical methods and to elucidate the intricate degradation pathways. researchgate.netresearchgate.net Environmental science plays a crucial role in monitoring the presence of sulfluramid and its metabolites in various environmental matrices and in developing models to predict their fate and transport. researchgate.netpops.int Biological sciences are vital for understanding the biotransformation processes, the microorganisms involved, and the potential for bioaccumulation and toxic effects in different organisms. researchgate.netnih.gov

Q & A

Q. How to optimize chromatographic separation of this compound from its non-deuterated analog in complex mixtures?

- Methodological Answer : Utilize ultra-high-performance liquid chromatography (UHPLC) with columns packed with sub-2µm particles. Adjust mobile phase composition (e.g., acetonitrile:water gradients) and column temperature to maximize resolution. Confirm separation via spectral deconvolution and monitor column aging effects using system suitability tests .

Data Presentation Guidelines

- Tables/Figures : Present isotopic purity data in tables with footnotes detailing analytical limits. Use line graphs for degradation kinetics and bar charts for recovery rates. Avoid duplicating data in figures and tables .

- Statistical Reporting : Include effect sizes, confidence intervals, and raw data in supplementary materials. For non-normal distributions, use non-parametric tests (Mann-Whitney U) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.